1-[4-(Trifluoromethyl)phenyl]-1H-imidazole-4-carboxylic acid
Description
1-[4-(Trifluoromethyl)phenyl]-1H-imidazole-4-carboxylic acid is a fluorinated imidazole derivative characterized by a trifluoromethyl (-CF₃) group at the para position of the phenyl ring attached to the imidazole nitrogen, with a carboxylic acid substituent at the 4-position of the imidazole core. This compound is of significant interest in medicinal chemistry due to the trifluoromethyl group’s ability to enhance metabolic stability and lipophilicity, which are critical for drug design . The carboxylic acid moiety enables further functionalization, such as esterification or amidation, making it a versatile intermediate in pharmaceutical synthesis .
Properties
IUPAC Name |
1-[4-(trifluoromethyl)phenyl]imidazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N2O2/c12-11(13,14)7-1-3-8(4-2-7)16-5-9(10(17)18)15-6-16/h1-6H,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAJSBOXPNXASDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)N2C=C(N=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Trifluoromethyl)phenyl]-1H-imidazole-4-carboxylic acid typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via trifluoromethylation reactions, which can be achieved using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and advanced reaction conditions are often employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(Trifluoromethyl)phenyl]-1H-imidazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products:
Oxidation: Formation of corresponding imidazole-4-carboxylic acid derivatives.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole derivatives with various functional groups.
Scientific Research Applications
1-[4-(Trifluoromethyl)phenyl]-1H-imidazole-4-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 1-[4-(Trifluoromethyl)phenyl]-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The imidazole ring can interact with active sites of enzymes, potentially inhibiting their activity. The carboxylic acid group may form hydrogen bonds with target molecules, stabilizing the compound’s binding.
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural analogues, highlighting differences in substituents, physicochemical properties, and applications:
Key Differences and Implications
Substituent Effects: Electron-Withdrawing Groups: The 4-CF₃ group enhances the acidity of the carboxylic acid compared to 4-F or 4-Cl substituents due to its strong electron-withdrawing nature, influencing reactivity in coupling reactions .
Physicochemical Properties: Lipophilicity: The trifluoromethyl group increases logP values, enhancing membrane permeability compared to non-fluorinated analogues like 1-phenyl derivatives .
Synthetic Routes: The target compound and its analogues are typically synthesized via cyclocondensation reactions of appropriately substituted aldehydes with amino precursors, followed by oxidation to introduce the carboxylic acid group . Fluorinated derivatives often require specialized reagents, such as trifluoromethylation agents, to install the CF₃ group .
Biological Activity
1-[4-(Trifluoromethyl)phenyl]-1H-imidazole-4-carboxylic acid, with the CAS number 445302-31-8, is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and relevant research findings.
- Molecular Formula : C11H8F3N2O2
- Molecular Weight : 256.18 g/mol
- Structure : The compound features a trifluoromethyl group attached to a phenyl ring, alongside an imidazole and carboxylic acid functional groups.
Biological Activities
The biological activities of this compound have been investigated in various studies, revealing its potential as an anti-inflammatory and anticancer agent.
Anti-inflammatory Activity
Research indicates that derivatives of imidazole compounds can exhibit significant anti-inflammatory properties. For instance, compounds similar to this compound have shown inhibitory effects on cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process.
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
|---|---|---|
| This compound | TBD | TBD |
| Celecoxib | 0.04 ± 0.01 | 0.04 ± 0.01 |
| Diclofenac | 6.74 | 6.12 |
Note: TBD indicates that specific IC50 values for the compound are yet to be determined in this context.
Anticancer Activity
The compound has also been evaluated for its cytotoxic effects against various cancer cell lines. Studies have demonstrated that it possesses selective activity against certain tumor types.
| Cell Line | IC50 (μM) |
|---|---|
| HeLa (Cervical Cancer) | TBD |
| CaCo-2 (Colon Cancer) | TBD |
| H9c2 (Heart Myoblasts) | TBD |
Further investigations are needed to establish the precise IC50 values for these cell lines.
Study on Derivatives
A study published in the Journal of Medicinal Chemistry explored the synthesis and biological evaluation of several imidazole derivatives, including those related to our compound of interest. The derivatives exhibited varying degrees of activity against cancer cell lines, with some showing promising results comparable to established anticancer agents.
The proposed mechanism by which these compounds exert their effects includes inhibition of key enzymes involved in inflammation and cancer progression. The interaction with COX enzymes is particularly noteworthy, as it may lead to decreased production of pro-inflammatory mediators.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
